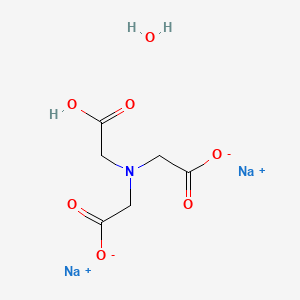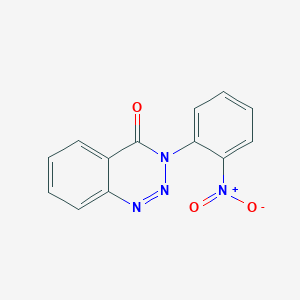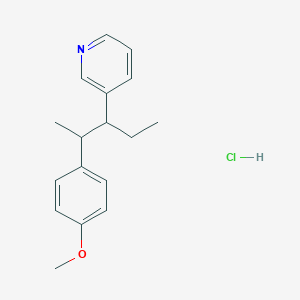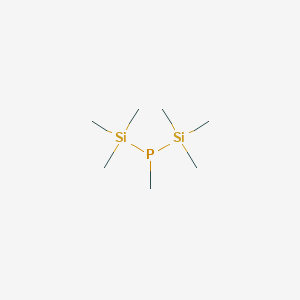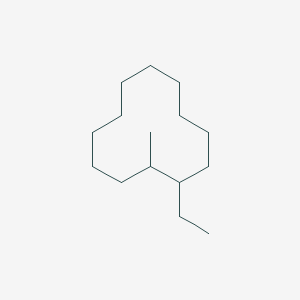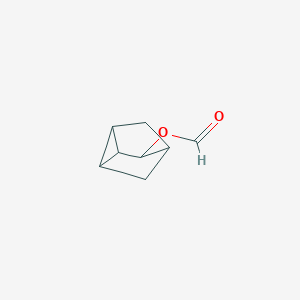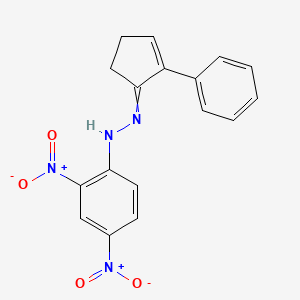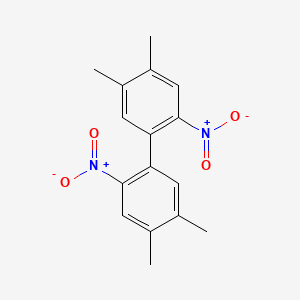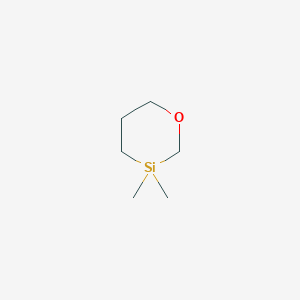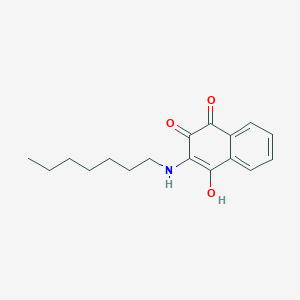
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione is an organic compound with a complex structure that includes a naphthalene ring substituted with a heptylamino group and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione typically involves the reaction of 1,4-naphthoquinone with heptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The naphthoquinone moiety can be reduced to form a dihydroxy derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 2-(Heptylamino)-3-oxo-1,4-naphthoquinone.
Reduction: Formation of 2-(Heptylamino)-3,4-dihydroxy-1,4-naphthalenedione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Amino-3-hydroxy-1,4-naphthoquinone
- 2-(Hexylamino)-3-hydroxy-1,4-naphthoquinone
- 2-(Octylamino)-3-hydroxy-1,4-naphthoquinone
Uniqueness
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione is unique due to its specific heptylamino substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct properties and applications.
特性
CAS番号 |
22158-43-6 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC名 |
3-(heptylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-5-8-11-18-14-15(19)12-9-6-7-10-13(12)16(20)17(14)21/h6-7,9-10,18-19H,2-5,8,11H2,1H3 |
InChIキー |
VVTYDTWGDNCMHW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


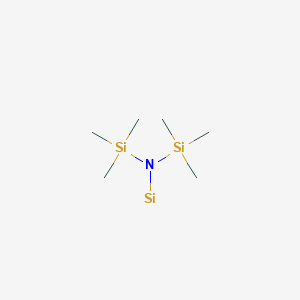

![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
